Field: Materials Science
Application: “4,4’-Methylenebis(2-ethyl-6-methylaniline)” (MMEA) is used as a chain extender in the synthesis of polyurethane elastomers.
Method: MMEA is used in the synthesis of prepolymers, including polyether and polyester.
Results: The use of MMEA results in finished products demanding light color and anti-aging.
Application: MMEA is used in the processing, prepreg, and chemical anticorrosive coatings in the epoxy resin field.
Field: Polymer Chemistry
Application: MMEA can be used as a leading compound for polyimides.
Field: Electronics
Field: Organic Chemistry
Application: MMEA can be used as an intermediation for organic synthesis.
4,4'-Methylenebis(2-ethyl-6-methylaniline) is an organic compound with the molecular formula C₁₉H₂₆N₂ and a molecular weight of approximately 282.43 g/mol. It appears as a white to light yellow or light orange powder or crystal, with a melting point ranging from 84°C to 85°C. This compound is known for its high purity, typically exceeding 98% in analytical tests such as gas chromatography and nonaqueous titration .
There is no current scientific research readily available on the mechanism of action of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in any biological system.
These reactions highlight its versatility in synthetic organic chemistry.
4,4'-Methylenebis(2-ethyl-6-methylaniline) can be synthesized through several methods:
These methods allow for varying degrees of control over the reaction conditions and product purity.
The primary applications of 4,4'-Methylenebis(2-ethyl-6-methylaniline) include:
Interaction studies involving 4,4'-Methylenebis(2-ethyl-6-methylaniline) typically focus on its compatibility with other materials in formulations. Key areas of interest include:
Several compounds share structural similarities with 4,4'-Methylenebis(2-ethyl-6-methylaniline), including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Ethyl-6-methylaniline | C₉H₁₃N | A simpler structure; precursor in synthesis |
4,4'-Diaminodiphenylmethane | C₁₄H₁₈N₂ | Used in similar applications but lacks ethyl groups |
4-Methylaminobenzene | C₇H₉N | Exhibits different reactivity due to methyl group |
N,N-Diethyl-p-phenylenediamine | C₁₂H₁₈N₂ | Known for its use in dye production |
The uniqueness of 4,4'-Methylenebis(2-ethyl-6-methylaniline) lies in its specific combination of ethyl and methyl groups on the aniline structure, which enhances its performance as a curing agent compared to simpler analogs. Its dual amine functionality also allows it to act effectively in polymerization processes, making it particularly valuable in industrial applications.
Irritant